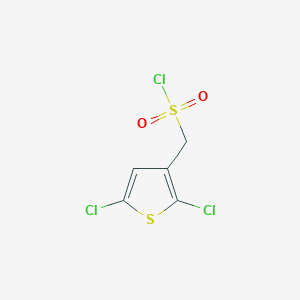

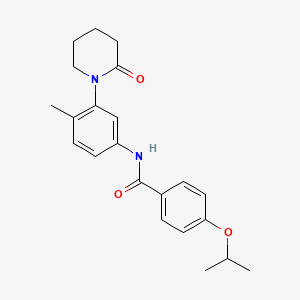

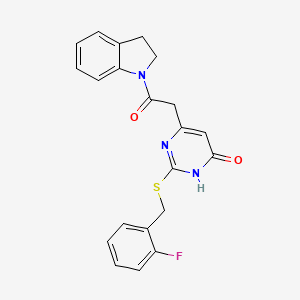

![molecular formula C15H14N2O B2649986 1-[(4-Methoxyphenyl)methyl]benzimidazole CAS No. 46885-71-6](/img/structure/B2649986.png)

1-[(4-Methoxyphenyl)methyl]benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[(4-Methoxyphenyl)methyl]benzimidazole” is a benzimidazole derivative . Benzimidazoles are heterocyclic compounds that contain nitrogen in a bicyclic scaffold . They are used in the treatment of numerous diseases and show promising therapeutic potential .

Synthesis Analysis

Benzimidazole derivatives are typically synthesized by reacting ortho-phenylenediamines with various reagents . For example, benzimidazole can be synthesized by condensing o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is influenced by the substituent’s tendency and position on the benzimidazole ring . Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by the substituent’s tendency and position on the benzimidazole ring .Aplicaciones Científicas De Investigación

Synthesis and Structure Determination

The compound “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole” has been used in the synthesis of various other compounds. For instance, it was used in the synthesis of “1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide” in a reaction with indoline-2,3-dione .

Medicinal Applications

Heterocycles based on the 1,2,3-triazole moiety, such as “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole”, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Drug Discovery

Compounds incorporating the pyrazole ring, like “1-[(4-Methoxyphenyl)methyl]benzimidazole”, are significant in drug discovery. They are used in anti-inflammatory, analgesic, vasodilator, and antidepressant agents. In addition, they can be utilized for cancer treatment, to combat obesity, and to provide cytoprotection .

Biological and Pharmacological Properties

Hydrazones, which can be synthesized from “1-[(4-Methoxyphenyl)methyl]benzimidazole”, have a wide range of biological and pharmacological properties. They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties .

Quantum Computational Investigation

The compound “1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole” has been used in quantum computational modeling calculations, which were carried out using the B3LYP/6-311++G (d,p) level of the density functional theory (DFT) method .

Benzimidazole Pharmacophore

Benzimidazole, a core structure in “1-[(4-Methoxyphenyl)methyl]benzimidazole”, is a promising pharmacophore. It has diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-18-13-8-6-12(7-9-13)10-17-11-16-14-4-2-3-5-15(14)17/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMGDBMJFCPAPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

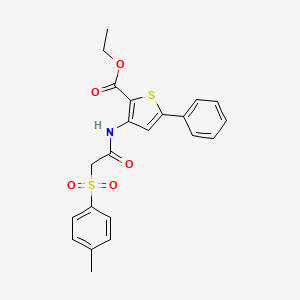

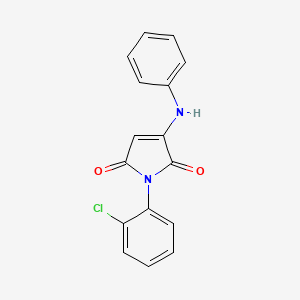

![N1-butyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2649905.png)

![1-(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B2649906.png)

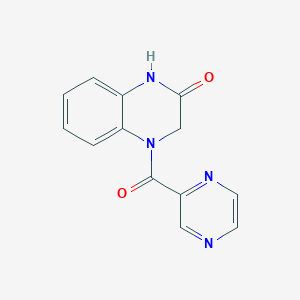

![racemic-tert-butyl (3aS*,4S*,6aR*)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2649924.png)